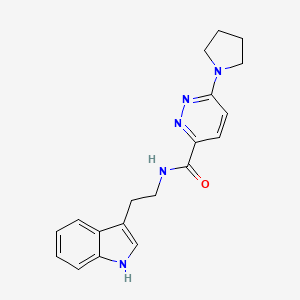

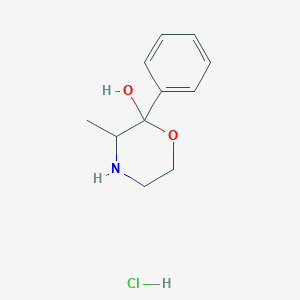

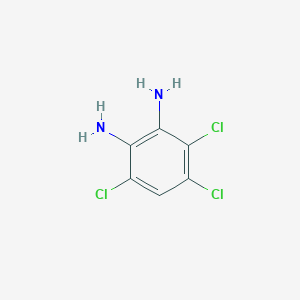

![molecular formula C13H16N4O2S B2564601 N-tert-butyl-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide CAS No. 626205-09-2](/img/structure/B2564601.png)

N-tert-butyl-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-tert-butyl-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide” is a compound that belongs to the class of organic compounds known as phenylquinolines . It has been found to inhibit the formation of yeast to mold as well as ergosterol formation .

Chemical Reactions Analysis

The compound has been found to inhibit the formation of yeast to mold as well as ergosterol formation . Ergosterol is an important component of fungal cell membranes, and its inhibition can lead to the death of the fungus. This suggests that the compound might have potential as an antifungal agent.科学的研究の応用

Antibacterial and Enzyme Inhibition Potential

N-tert-butyl-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide derivatives exhibit promising antibacterial activities against both gram-positive and gram-negative bacteria, alongside moderate inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase. This demonstrates the compound's potential in addressing microbial infections and enzyme-related disorders. The synthesis of these derivatives involves a series of chemical transformations that include esterification, hydrazide formation, cyclization to form the oxadiazole moiety, and subsequent substitution reactions to achieve the desired biological activities (Siddiqui et al., 2014).

Chemiluminescence and Photophysical Properties

The base-induced decomposition of certain dioxetanes derived from the sulfanyl-substituted compounds related to this compound showcases interesting chemiluminescence properties. These compounds, upon oxidation, can emit light, indicating their potential in developing new photophysical tools and applications in molecular imaging or as reporters in biochemical assays (Watanabe et al., 2010).

Anti-inflammatory and Analgesic Actions

Computational and pharmacological evaluations of 1,3,4-oxadiazole and pyrazole derivatives, closely related to this compound, have demonstrated their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These findings open up new avenues for the development of therapeutic agents targeting inflammatory conditions and pain management (Faheem, 2018).

Protoporphyrinogen Oxidase Inhibition for Herbicide Development

In the context of agricultural chemistry, derivatives of this compound have been investigated for their inhibitory activity against protoporphyrinogen oxidase (PPO). This enzyme is a target for herbicides, and compounds showing significant inhibition can serve as leads for developing new herbicidal agents with low environmental impact and toxicity (Jiang et al., 2010).

Acetyl-CoA Carboxylase Inhibition

The synthesis of spiropiperidine lactam derivatives, structurally related to this compound, has been explored for their potential as acetyl-CoA carboxylase inhibitors. These compounds could offer new therapeutic approaches for treating diseases influenced by acetyl-CoA carboxylase, such as metabolic disorders and cancers (Huard et al., 2012).

将来の方向性

The compound has shown potential as an antifungal agent . Future research could focus on further investigating its antifungal activity, optimizing its synthesis, studying its mechanism of action, and assessing its safety and efficacy in relevant models. This could potentially lead to the development of new antifungal treatments.

作用機序

Target of Action

The primary target of N-tert-butyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide Similar compounds have been shown to target the sterol 14-alpha demethylase (cyp51) protein in candida spp .

Mode of Action

The exact mode of action of N-tert-butyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide It is suggested that similar compounds inhibit the formation of yeast to mold as well as ergosterol formation by computational simulation against sterol 14-alpha demethylase (cyp51) .

Biochemical Pathways

The biochemical pathways affected by N-tert-butyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide Similar compounds have been shown to inhibit ergosterol biosynthesis , which is a crucial component of the fungal cell membrane.

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of N-tert-butyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide It is suggested that similar compounds could be moderately toxic to humans .

Result of Action

The molecular and cellular effects of N-tert-butyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide Similar compounds have been shown to exhibit potent activity against candida spp, including several multidrug-resistant Candida spp .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of N-tert-butyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide It is suggested that similar compounds are investigated for their antimicrobial potency against a panel of bacterial and fungal pathogens .

特性

IUPAC Name |

N-tert-butyl-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2S/c1-13(2,3)15-10(18)8-20-12-17-16-11(19-12)9-5-4-6-14-7-9/h4-7H,8H2,1-3H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADBGXHQBWKOLKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CSC1=NN=C(O1)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

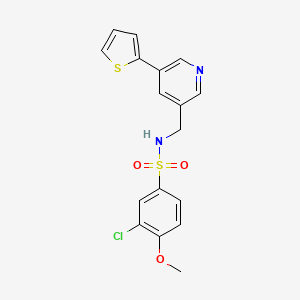

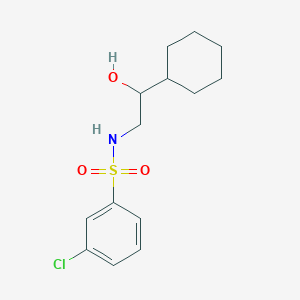

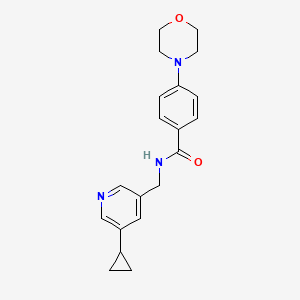

![1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B2564525.png)

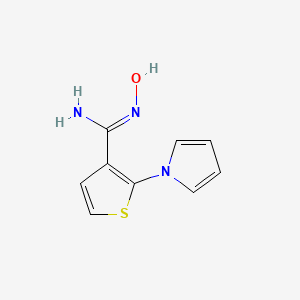

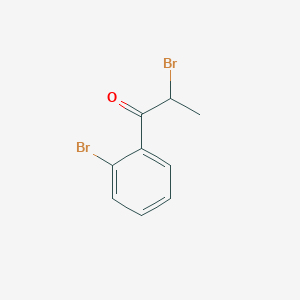

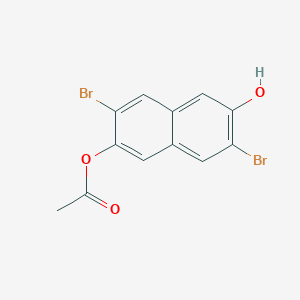

![2-[5-(2-Fluorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid](/img/structure/B2564530.png)

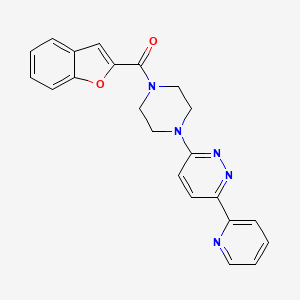

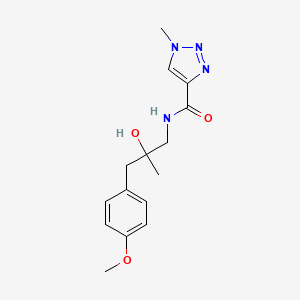

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2564531.png)